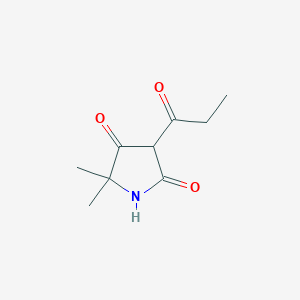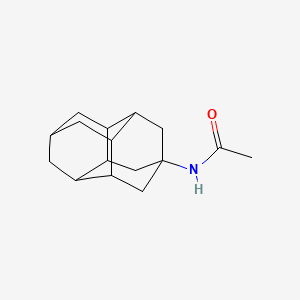![molecular formula C19H40O3 B14507242 1-[(1,3-Dibutoxypropan-2-yl)oxy]octane CAS No. 63167-17-9](/img/structure/B14507242.png)
1-[(1,3-Dibutoxypropan-2-yl)oxy]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,3-Dibutoxypropan-2-yl)oxy]octane is an organic compound with the molecular formula C15H32O3. It is a derivative of octane, featuring a propanyl group substituted with two butoxy groups. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Dibutoxypropan-2-yl)oxy]octane typically involves the reaction of 1,3-dibutoxypropan-2-ol with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-Dibutoxypropan-2-yl)oxy]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or alkanes.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Compounds with different functional groups replacing the butoxy groups.
Scientific Research Applications
1-[(1,3-Dibutoxypropan-2-yl)oxy]octane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1,3-Dibutoxypropan-2-yl)oxy]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[(1,3-Dibutoxy-2-propanyl)oxy]butane: Similar structure but with a butane backbone instead of octane.
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Different functional groups and applications.
Uniqueness
1-[(1,3-Dibutoxypropan-2-yl)oxy]octane is unique due to its specific combination of butoxy and octane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
63167-17-9 |
|---|---|
Molecular Formula |
C19H40O3 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-(1,3-dibutoxypropan-2-yloxy)octane |
InChI |
InChI=1S/C19H40O3/c1-4-7-10-11-12-13-16-22-19(17-20-14-8-5-2)18-21-15-9-6-3/h19H,4-18H2,1-3H3 |
InChI Key |
WACYLWLCSVSSLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(COCCCC)COCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)

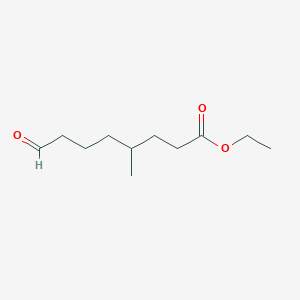


![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
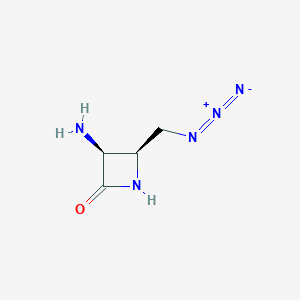
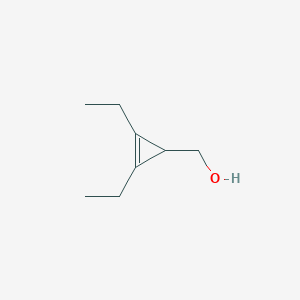
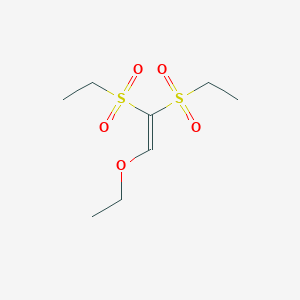
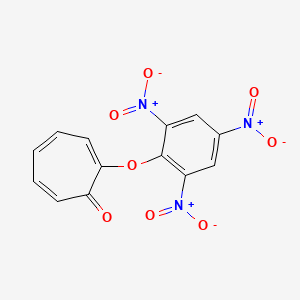

![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
